molecular formula C21H14 B12684512 9-Methylbenzo(b)fluoranthene CAS No. 95741-46-1

9-Methylbenzo(b)fluoranthene

Cat. No.: B12684512
CAS No.: 95741-46-1
M. Wt: 266.3 g/mol
InChI Key: JUKXDJLZABSMFR-UHFFFAOYSA-N
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Description

9-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo(b)fluoranthene, characterized by the addition of a methyl group at the 9th position. This compound is part of a larger class of PAHs known for their complex structures and significant environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium-phosphine complex catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, yielding this compound along with minor by-products .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine in dichloromethane; nitration using nitric acid in sulfuric acid.

Major Products:

    Oxidation: Quinones and other oxygenated PAHs.

    Reduction: Hydrogenated PAHs.

    Substitution: Halogenated and nitrated derivatives.

Mechanism of Action

The mechanism of action of 9-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. This compound can induce oxidative stress, leading to cellular damage and apoptosis. The activation of pathways such as the AMPK pathway has been implicated in its mechanism of action .

Comparison with Similar Compounds

  • Benzo(a)pyrene
  • Benzo(b)fluoranthene
  • Benzo(k)fluoranthene
  • Chrysene

Comparison: 9-Methylbenzo(b)fluoranthene is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. Compared to benzo(a)pyrene, it has a different mutagenic profile and environmental stability . Its photophysical properties also make it distinct from other PAHs, making it valuable in materials science applications .

Properties

CAS No.

95741-46-1

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

6-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

InChI

InChI=1S/C21H14/c1-13-6-4-9-16-18-11-5-10-17-14-7-2-3-8-15(14)20(21(17)18)12-19(13)16/h2-12H,1H3

InChI Key

JUKXDJLZABSMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC=C1

Origin of Product

United States

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